2-(3,4-Dimethoxybenzoyl)-4-methylpyridine
Description
2-(3,4-Dimethoxybenzoyl)-4-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a 3,4-dimethoxybenzoyl moiety at the 2-position. The methyl group on the pyridine ring may enhance steric stability and modulate solubility.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-6-7-16-12(8-10)15(17)11-4-5-13(18-2)14(9-11)19-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIOOLZGAJFTDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxybenzoyl)-4-methylpyridine typically involves the condensation of 3,4-dimethoxybenzoyl chloride with 4-methylpyridine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxybenzoyl)-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted benzoyl pyridines.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
This compound serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis processes.
Formation of Quinones
Upon oxidation, 2-(3,4-Dimethoxybenzoyl)-4-methylpyridine can yield quinones, which are significant in numerous chemical reactions and applications.
Biological Applications
Biochemical Probes
The compound is investigated as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific molecular targets enhances its utility in biological research.
Therapeutic Properties
Research indicates potential therapeutic properties of this compound, particularly anti-inflammatory and anticancer activities. It has been shown to reduce the release of tumor necrosis factor-alpha (TNF-α) in macrophage cell lines under lipopolysaccharide (LPS) stimulation, with an IC50 value around 50 µM, indicating moderate potency compared to other agents.
Industrial Applications
Pharmaceutical Intermediate
In the pharmaceutical industry, this compound is utilized as an intermediate in drug synthesis. Its derivatives may play roles in developing new therapeutic agents with improved efficacy and safety profiles .
Anti-inflammatory Activity
- Study Findings : In vitro studies demonstrated that this compound significantly inhibited TNF-α release from macrophages stimulated by LPS.
- IC50 Value : Approximately 50 µM.
Antioxidant Effects
- The compound has shown potential antioxidant properties, contributing to its therapeutic profile against oxidative stress-related conditions.
Tyrosinase Inhibition
- Preliminary studies suggest that this compound may inhibit tyrosinase activity, which could have implications for skin pigmentation disorders and cosmetic applications.
Data Table: Biological Activities
| Activity Type | Mechanism/Effect | IC50 (µM) |
|---|---|---|
| Anti-inflammatory | Reduces TNF-α release from macrophages | ~50 |
| Antioxidant | Scavenging free radicals | Not specified |
| Tyrosinase Inhibition | Inhibition of enzyme involved in melanin synthesis | Not specified |
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxybenzoyl)-4-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites or allosteric sites, thereby modulating the activity of the target proteins. The methoxy groups and the benzoyl moiety play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Structural Analogues from Patent Literature (Pyrido[1,2-a]pyrimidin-4-ones)
The European patent application () describes compounds such as 2-(3,4-dimethoxyphenyl)-7-[(3R)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one and derivatives with piperazine/diazepane substituents. These share the 3,4-dimethoxyphenyl group but differ in core structure, featuring a fused pyrido-pyrimidinone scaffold.
Key Differences:
Implications :
- The pyrido-pyrimidinone core may enhance binding affinity in biological systems due to increased planarity and hydrogen-bonding sites.
- Piperazine/diazepane substituents in patent compounds improve solubility and pharmacokinetics, whereas the methylpyridine in the target compound may prioritize steric stability.
Triazolopyridine Derivatives ()
The synthesis of 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine () highlights a triazole-fused pyridine system. While structurally distinct, it shares aromatic heterocycles and methoxy substitutions.
Key Differences:
Implications :
- The target compound’s benzoyl group may offer greater rotational flexibility compared to the rigid triazole-pyridine fusion.
Substituent-Driven Comparisons
Methoxy Groups :
- Both the target compound and analogs () utilize methoxy groups to modulate electronic effects. These groups increase solubility in polar solvents and may enhance binding to aromatic receptors (e.g., kinase enzymes).
Heterocyclic Cores :
- Pyridine (target): Simpler, more synthetically accessible.
- Pyrido-pyrimidinone (): Bicyclic systems likely improve thermal stability and intermolecular interactions.
- Triazolopyridine (): Fused triazole introduces additional nitrogen atoms, altering redox properties and metal-binding capacity.
Biological Activity
2-(3,4-Dimethoxybenzoyl)-4-methylpyridine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural formula:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. Its biological effects are attributed to its interaction with various molecular targets in biological systems.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Pro-inflammatory Cytokines : Studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
- Antioxidant Activity : It demonstrates significant antioxidant properties by scavenging free radicals and reducing oxidative stress markers.
- Tyrosinase Inhibition : The compound has been evaluated for its ability to inhibit tyrosinase activity, which is crucial in melanin biosynthesis.
Case Studies and Experimental Results
-
Anti-inflammatory Activity :
- In vitro studies using macrophage cell lines demonstrated that this compound significantly reduced the release of TNF-α in response to lipopolysaccharide (LPS) stimulation. The IC50 value was reported to be approximately 50 µM, indicating a moderate potency compared to other anti-inflammatory agents .
- Antioxidant Effects :
- Tyrosinase Inhibition :
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
